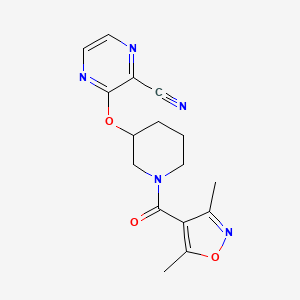
3-((1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS Number: 2034475-99-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N5O3, with a molecular weight of 327.34 g/mol. The compound features a piperidine ring linked to a pyrazine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034475-99-3 |
| Molecular Formula | C₁₆H₁₇N₅O₃ |
| Molecular Weight | 327.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The presence of the isoxazole and piperidine moieties suggests potential for neuroactive and anti-inflammatory properties.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It could act on neurotransmitter receptors, influencing neuronal signaling.
Antimicrobial Properties
Studies have indicated that derivatives of compounds with similar structures exhibit antimicrobial activities. For instance, certain piperidine derivatives have shown effectiveness against various bacterial strains. The specific biological assays for this compound are yet to be fully explored but suggest potential in this area.
Anticancer Activity
Preliminary studies on structurally related compounds have demonstrated anticancer properties. For example, compounds containing isoxazole rings have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of mitochondrial pathways.
Case Studies
- Antitumor Activity : A study examining similar isoxazole derivatives reported significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The derivatives induced cell cycle arrest and apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Research into piperidine derivatives has suggested neuroprotective effects in models of neurodegeneration. These compounds were found to reduce oxidative stress and inflammation in neuronal cells.
Propiedades
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-14(11(2)24-20-10)16(22)21-7-3-4-12(9-21)23-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKNGPMBZJCFHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














